N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide
CAS No.: 522624-60-8
Cat. No.: VC4244142
Molecular Formula: C13H12Cl2N2O3S
Molecular Weight: 347.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522624-60-8 |
|---|---|
| Molecular Formula | C13H12Cl2N2O3S |
| Molecular Weight | 347.21 |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3 |
| Standard InChI Key | NSLIZHANISQKLD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound belongs to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C13H12Cl2N2O3S, and it is registered under the Chemical Abstracts Service number 522624-60-8 .
Synthesis
The synthesis of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the process.
Biological Activity
The biological activity of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is primarily attributed to its sulfonamide group, which is known for its role in inhibiting bacterial growth. The compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity, making it a candidate for antimicrobial applications. Additionally, preliminary studies suggest potential anticancer properties through mechanisms that may involve interference with cell division or induction of apoptosis in cancer cells.
Applications
This compound has diverse applications across various fields, including medicinal chemistry and material science. Its unique structure confers distinct chemical reactivity and biological activity, enhancing its potential applications in research and industry.
Research Findings and Mechanisms
Research into the mechanisms of action of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide involves studying its interactions with specific molecular targets. These studies are crucial for understanding its mechanism of action as an antimicrobial agent and exploring its potential therapeutic uses in oncology.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(5-amino-2-methoxyphenyl)acetamide | Amino and methoxy groups | Lacks sulfonamide functionality |
| N-(5-amino-2-methoxyphenyl)formamide | Amino and methoxy groups | Different functional group at para position |
| N-(5-amino-2-methoxyphenyl)-4-(heptyloxy)benzamide | Methoxy group and aliphatic chain | Enhanced lipophilicity due to heptyloxy chain |
| N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide | Dichlorobenzene and sulfonamide groups | Unique combination of functional groups enhancing biological activity |
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